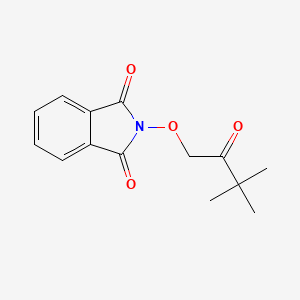

2-(3,3-dimethyl-2-oxobutoxy)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

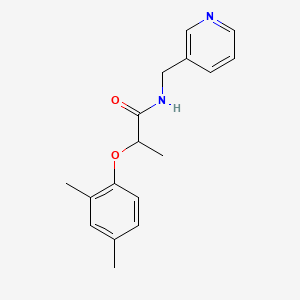

Isoindole-1,3(2H)-dione derivatives, including structures similar to 2-(3,3-dimethyl-2-oxobutoxy)-1H-isoindole-1,3(2H)-dione, are significant in chemical research due to their planar configurations and potential for forming weak intermolecular interactions, which influence their chemical behavior and applications (Tariq et al., 2010).

Synthesis Analysis

The synthesis of isoindole-1,3(2H)-dione derivatives often involves palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, leading to various 2-substituted isoindole-1,3-diones. This method demonstrates flexibility across different functional groups, showing the versatility of synthesis techniques for these compounds (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure of isoindole-1,3(2H)-dione derivatives is characterized by planarity and the potential for weak C—H⋯O interactions. These interactions contribute to the stabilization of the molecular structure in the crystalline form, highlighting the significance of molecular geometry in determining the physical properties of these compounds (Tariq et al., 2010).

Chemical Reactions and Properties

Isoindole-1,3(2H)-dione derivatives participate in various chemical reactions, including carbonylative cyclization, which is a critical step in synthesizing these compounds. The presence of functional groups like methoxy, alcohol, ketone, and nitro groups affects their reactivity and the outcomes of these reactions, demonstrating the chemical versatility of these compounds (Worlikar & Larock, 2008).

Physical Properties Analysis

The crystal structure and weak intermolecular interactions play a crucial role in determining the physical properties of isoindole-1,3(2H)-dione derivatives. These interactions lead to the formation of zigzag chains in the crystal, affecting the compound's solubility, melting point, and other physical characteristics (Tariq et al., 2010).

Chemical Properties Analysis

The chemical properties of isoindole-1,3(2H)-dione derivatives, such as reactivity and stability, are influenced by their molecular structure and the nature of substituents. The synthesis methods and the resulting chemical reactions underscore the compound's capacity for modifications and derivatization, leading to a wide range of potential applications in chemical synthesis and material science (Worlikar & Larock, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

One study discusses the synthesis and characterization of compounds related to isoindole-diones, highlighting their potential in the field of antimicrobial activity. For instance, Sabastiyan and Suvaikin (2012) synthesized a new Mannich base 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, demonstrating significant antimicrobial activity (Sabastiyan & Suvaikin, 2012).

Organocatalytic Synthesis

T. Bui, N. Candeias, and C. Barbas (2010) developed a novel aminooxygenation of oxindoles with nitrosobenzene, catalyzed by a newly designed quinidine dimer. This method offers a general organocatalytic approach to the synthesis of 3-hydroxyoxindole derivatives, showcasing the versatility of similar compounds in synthetic chemistry (Bui, Candeias, & Barbas, 2010).

Corrosion Inhibition

In the context of green and environmentally friendly substances, Chafiq et al. (2020) studied two new compounds for their inhibition properties in protecting mild steel in acidic solutions, indicating the relevance of isoindole-1,3-dione derivatives in corrosion protection (Chafiq et al., 2020).

Spectral and Structural Studies

I. Binev et al. (1999) investigated the spectral and structural changes of 1-H-isoindole-1,3(2H)-dione (phthalimide) and its derivatives, emphasizing the importance of these compounds in understanding chemical interactions at a molecular level (Binev et al., 1999).

Novel Synthesis Approaches

Research by Worlikar and Larock (2008) on the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones highlights innovative methods in synthesizing these compounds, which could have broad applications in medicinal chemistry and materials science (Worlikar & Larock, 2008).

Propiedades

IUPAC Name |

2-(3,3-dimethyl-2-oxobutoxy)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)11(16)8-19-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJZKVCHNVZXEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CON1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)

![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)